6-amino-6H-quinolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-amino-6H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H,10H2 |
InChI Key |
VFDFUFJOCSVAMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1N |
Origin of Product |
United States |
Significance of Quinolone Derivatives in Contemporary Chemical Sciences
Quinolin-2(1H)-one derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide array of pharmacological activities. ontosight.ai This versatility stems from the quinoline (B57606) backbone, a bicyclic aromatic structure that can be readily modified to produce compounds with diverse biological functions, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.ai The quinolone scaffold, characterized by a carbonyl group at the C-2 or C-4 position and a nitrogen atom at the C-1 position, was initially noted for its antibacterial properties. benthamdirect.comnih.gov
The significance of quinolone derivatives extends across various therapeutic areas. Their ability to interact with a multitude of biological targets, such as enzymes, receptors, and DNA, makes them valuable candidates for drug development. ontosight.ai In the realm of oncology, quinolin-2(H)-one and quinolin-4(H)-one derivatives have been shown to inhibit proteins and enzymes crucial for cancer cell proliferation, including topoisomerase, microtubules, and various protein kinases. benthamdirect.comnih.gov Furthermore, the fusion of the quinoline ring with other heterocyclic structures, such as pyrazole (B372694) or sugar moieties, has led to the creation of hybrid compounds with enhanced antitumor and anti-inflammatory activities. ekb.eg The broad-spectrum applicability of quinoline derivatives solidifies their status as a "privileged structure" in medicinal chemistry. ekb.egorientjchem.org
Evolution of Research on the Quinolin 2 One Core Structure
The exploration of the quinolin-2-one core dates back to the 19th century, with early synthetic methods rooted in classical reactions like the Friedländer and Knorr syntheses for preparing quinolines. researchgate.net Over time, these foundational methods have been refined through the introduction of new catalysts and techniques such as microwave irradiation. researchgate.net A significant leap in the synthesis of 2-quinolones came with the development of novel bond-forming reactions, offering new strategies beyond the traditional disconnection approaches. researchgate.net
Palladium-catalyzed reactions, in particular, have revolutionized the synthesis of quinolin-2-one derivatives, allowing for milder reaction conditions and a greater tolerance of various functional groups. researchgate.net These methods include carbonylative cyclization of o-iodoanilines and intramolecular amidation via C(sp²)-H bond activation. acs.org More recent innovations have focused on environmentally benign approaches, such as the aerobic, metal-free synthesis of chromene-fused quinolinones. rsc.orgnih.gov This method utilizes acetic acid as a solvent and oxygen as an oxidant, showcasing a move towards more sustainable and atom-economical synthetic routes. nih.gov The continuous evolution of synthetic methodologies has expanded the accessible chemical space of quinolin-2-one derivatives, facilitating the exploration of their structure-activity relationships for various biological applications. nih.govmdpi.com
Scope and Academic Research Focus on 6 Amino 6h Quinolin 2 One and Its Analogues
Established Synthetic Routes for Quinolin-2-one Formation
The construction of the fundamental quinolin-2-one ring system has been a subject of extensive research, leading to several robust and widely adopted synthetic protocols. These established methods often form the basis for the synthesis of more complex derivatives, including the target this compound.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a direct and efficient approach to the quinolin-2-one skeleton. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring from a pre-functionalized acyclic precursor.
One prominent method is the acid-mediated cyclization of penta-2,4-dienamides. A facile and efficient synthesis of substituted quinolin-2(1H)-ones has been developed via the intramolecular cyclization of these amides using concentrated sulfuric acid (H₂SO₄). rsc.orgclockss.org This reaction proceeds through the formation of a dicationic superelectrophile, which then undergoes nucleophilic attack to form the quinolinone ring. clockss.org
Another well-established intramolecular strategy involves the cyclization of N-aryl cinnamides, which can be promoted by reagents such as triflic anhydride (B1165640) in N,N-dimethyl trifluoroacetamide (B147638) (DTA) under mild conditions to afford polysubstituted quinolin-2(1H)-ones. sci-hub.se A transition-metal-free radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides can also be achieved using a weak base like potassium carbonate (K₂CO₃) under microwave irradiation, providing a rapid route to the lactam scaffold. mdpi.com
Multi-component Reactions and Condensation Approaches
Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netthieme-connect.com Several MCRs have been adapted for the synthesis of the quinoline and quinolinone frameworks. The Povarov reaction, a [4+2] cycloaddition, is a classic example used to produce tetrahydroquinolines from anilines, aldehydes, and activated olefins, which can then be oxidized to the corresponding quinoline derivatives. researchgate.netimpactfactor.org
The Friedländer annulation is another cornerstone condensation reaction for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A modified, metal-free, aerobic version of this reaction has been reported for the synthesis of chromene-fused quinolinones, reacting 4-hydroxycoumarins with 2-aminobenzyl alcohols in acetic acid. beilstein-journals.orggrafiati.com Similarly, the Skraup reaction, a classic method for quinoline synthesis, can be employed to produce 6-nitroquinolines from 4-nitroaniline (B120555) derivatives, which are crucial precursors for 6-aminoquinolines after a subsequent reduction step. mdpi.com
Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Mediated)
Transition metal catalysis, particularly using palladium (Pd), has revolutionized the synthesis of quinolin-2-ones, offering mild reaction conditions and broad functional group tolerance. doi.org These methods often rely on C-H bond activation, cross-coupling, and cyclization cascades. mdpi.com
A common approach involves the palladium-catalyzed intramolecular cyclization of substrates like N-acetyl-N-[2-(bromomethyl)phenyl]acrylamide. The combination of a palladium source, such as Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand like dppf, can effectively catalyze the cyclization to form 3-alkyl-1H-quinolin-2-ones in high yields. researchgate.net Other palladium-catalyzed methods include the oxidative annulation between acrylamides and aryne precursors, and the cyclocarbonylation of 2-vinylanilines. mdpi.comacs.org A Pd(II)-catalyzed synthesis from quinoline N-oxides using azodicarboxylates as both an activating agent and an oxidant has also been developed, proceeding under mild conditions without the need for protection from air or moisture. dntb.gov.ua
Table 1: Comparison of Selected Palladium-Catalyzed Reactions for Quinolin-2-one Synthesis
| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | N-acetyl-N-[2-(bromomethyl)phenyl]acrylamide | Pd₂(dba)₃ / dppf | Forms 3-alkyl-1H-quinolin-2-ones; high yields. | researchgate.net |
| C-H Activation/Cascade | Substituted anilines and acrylates | Pd(OAc)₂ / Ac₂O | In situ amide formation initiates C-H activation. | mdpi.com |
| Oxidative Cyclocarbonylation | N-monosubstituted-2-vinylanilines | Pd(OAc)₂ / Ligand | Direct and selective method; environmentally considerate. | acs.org |
| From N-Oxides | Quinoline N-oxides | Pd(II) / Azodicarboxylate | Mild conditions; no protection from air/moisture needed. | dntb.gov.ua |
| Heck/Cyclization | 2-Iodoanilines and α,β-unsaturated carbonyls | Pd(OAc)₂ / PPh₃ | Affords 3-substituted quinolin-2(1H)-ones. | doi.org |
Innovative Synthetic Approaches to this compound Derivatives
Building upon the established methods, recent research has focused on developing more sophisticated strategies that offer greater control over substitution patterns and employ more sustainable catalytic systems. These innovative approaches are particularly relevant for accessing specifically functionalized derivatives like this compound.
Chemo- and Regioselective Functionalization Techniques
The direct and selective introduction of functional groups onto a pre-formed quinolinone ring is a powerful strategy. Regioselective C-H functionalization has emerged as a key tool for this purpose, allowing for the installation of substituents at specific positions, thereby avoiding complex multi-step syntheses involving protecting groups. dntb.gov.ua
Nitrogen-directed C-H activation is a prominent strategy where a directing group guides a metal catalyst to a specific C-H bond. For instance, Rh(III)-catalyzed C-H activation has been used for the C6-regioselective acylmethylation of related quinazolinone systems, demonstrating the potential for precise functionalization of the benzo ring of the quinolinone scaffold. While many C-H functionalization methods on quinolines target the C2 or C4 positions of the pyridine (B92270) ring, functionalization at the C6 position of the benzene (B151609) ring is achievable, often starting from quinoline N-oxides which can modulate the electronic properties of the ring system. dntb.gov.ua Tandem reactions that combine the formation of the quinolinone ring with its subsequent functionalization in a one-pot process represent a highly efficient approach. An example is the calcium-catalyzed Friedlander annulation followed by an in situ chemoselective Csp³–H functionalization of the initially formed product. rsc.org
Metal-Free Catalysis and Organocatalytic Methods
The drive towards greener and more sustainable chemistry has spurred the development of metal-free and organocatalytic methods for quinolinone synthesis. These approaches avoid the cost and potential toxicity associated with transition metals.
Organocatalysis, which uses small organic molecules to accelerate reactions, has been successfully applied to the synthesis of quinolinone derivatives. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the asymmetric [3+3] annulation of 3-hydroxyquinolin-2-ones with 2-bromoenals, providing access to enantioenriched quinoline structures. The amino acid L-proline has been shown to be an effective organocatalyst for three-component reactions to synthesize pyrano[3,2-c]quinolin-2,5-dione derivatives. researchgate.net Furthermore, bifunctional squaramide-based organocatalysts can facilitate the asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones to produce chiral 3,4-dihydroquinolin-2-ones.
Metal-free catalytic systems have also gained prominence. An innovative organoiodine-catalyzed electrophilic C-H amination strategy provides a robust, metal-free platform for producing a wide array of 2-quinolones. Other metal-free approaches include iodine-catalyzed reactions of aryl amines with acetylenedicarboxylates to yield quinoline-2,4-dicarboxylates and weak base-promoted radical cyclizations. mdpi.com Recently, visible-light-driven photocatalysis using quinolinone itself as an organic photocatalyst has been developed for the site-selective functionalization of heteroaromatic compounds, showcasing a novel and green synthetic strategy.
Table 2: Selected Organocatalytic and Metal-Free Methods for Quinolinone Synthesis
| Catalysis Type | Catalyst | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Organocatalysis | N-Heterocyclic Carbene (NHC) | Asymmetric [3+3] Annulation | Constructs enantioenriched quinoline derivatives. | |
| Organocatalysis | L-Proline | Three-component reaction | Mild conditions, cost-effective, good yields. | researchgate.net |
| Organocatalysis | Squaramide-based catalyst | Asymmetric [4+2] Cyclization | Creates chiral tetrasubstituted carbon stereocenters. | |
| Metal-Free | Potassium Carbonate (K₂CO₃) | Radical Cyclization (Microwave) | Transition-metal-free lactamization. | mdpi.com |
| Metal-Free | Organoiodine compound | Electrophilic C-H Amination | Robust, metal-free platform for diverse quinolones. | |
| Metal-Free | Sulfuric Acid (H₂SO₄) | Intramolecular Cyclization | Efficient cyclization of penta-2,4-dienamides. | clockss.org |
Microwave-Assisted and Flow Chemistry Applications in Synthesis
Modern synthetic chemistry has increasingly adopted enabling technologies like microwave (MW) irradiation and continuous flow processing to enhance efficiency, reduce reaction times, and improve yields. These technologies have been successfully applied to the synthesis of quinolin-2-one scaffolds.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating and often leading to higher yields and purity compared to conventional heating methods. d-nb.info The synthesis of quinolin-2(1H)-ones and their fused analogues has been significantly advanced by these techniques. mdpi.com For instance, a transition-metal-free method for synthesizing quinolin-2(1H)-ones involves the K₂CO₃-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation in dimethylformamide (DMF). acs.org This approach provides a novel synthetic route to various lactam scaffolds. acs.org The use of microwave energy can dramatically reduce reaction times from hours to minutes and increase product yields. d-nb.info
In a comparative study, the synthesis of quinolone-based s-triazines demonstrated that microwave irradiation reduced reaction times from hours to minutes and significantly increased yields when compared to traditional heating methods. d-nb.info Similarly, multicomponent reactions for quinolone synthesis, such as those catalyzed by solid acids like montmorillonite (B579905) K-10, have been efficiently performed under solvent-free microwave conditions, highlighting the green chemistry aspect of this technology. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolone Derivatives
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Hours | Moderate | d-nb.info |
Flow Chemistry Applications: Continuous flow chemistry offers numerous advantages over batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety for exothermic reactions, and improved scalability. uniqsis.comresearchgate.net The synthesis of quinolines via classical reactions like the Doebner-von Miller synthesis has been adapted to flow reactors, providing a rapid and green route to these derivatives in good to excellent yields. rsc.org
Researchers have demonstrated that tandem processes, such as a photochemical alkene isomerization followed by a cyclocondensation cascade, can be efficiently performed in a continuous flow setup to generate various substituted quinolines with high throughput. vapourtec.com Another approach involves a simple, continuous, and heterogeneous reaction for synthesizing 2-methylquinoline (B7769805) compounds from nitroarenes and an ethanol/water system using a Ru-Fe/γ-Al₂O₃ catalyst. rsc.org This method aligns with green chemistry principles by using green solvents and avoiding harsh reagents. rsc.org The precise control afforded by flow reactors can also enable selective reactions, which are often difficult to manage in batch synthesis. uniqsis.com
Green Chemistry Principles in Quinolone Production
The application of green chemistry principles to the synthesis of quinolones is a major focus of current research, aiming to reduce environmental impact and improve sustainability. qeios.comresearchgate.net These principles include the use of environmentally benign solvents, recyclable catalysts, energy-efficient methods, and processes with high atom economy. ijbpas.comresearchgate.net
Several green strategies for quinolone synthesis have been developed:
Use of Green Solvents: Reactions are increasingly being designed to use water, ethanol, or supercritical CO₂ as solvents to replace hazardous organic solvents. qeios.comresearchgate.net A continuous flow synthesis of 2-methylquinoline derivatives has been successfully carried out in water, exemplifying a green approach. rsc.org
Catalyst-Free and Metal-Free Reactions: To avoid the use of toxic and expensive metal catalysts, methods that proceed without a catalyst or use non-toxic catalysts like molecular iodine are being explored. rsc.org Some syntheses of quinolin-2(1H)-ones are achieved through transition-metal-free lactamization. acs.org
Energy Efficiency: Microwave-assisted synthesis and ultrasonication are examples of energy-efficient techniques that can accelerate reactions and reduce energy consumption compared to conventional heating. qeios.comresearchgate.netijbpas.com
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine multiple starting materials into a single product in one step, reducing waste and simplifying procedures. mdpi.com The synthesis of substituted quinolines via a three-component domino reaction under microwave irradiation is a prime example of a green MCR. nih.gov
Photocatalysis: Photocatalytic methods, which use light to drive chemical reactions, represent a green and efficient strategy. acs.org A photocatalytic ring-closing metathesis has been used for the synthesis of spirocyclic quinolin-2-ones, providing a step-economical and efficient pathway. acs.orgnih.govacs.org
These approaches collectively contribute to making quinolone production more sustainable and environmentally friendly. organic-chemistry.org
Derivatization and Structural Diversification of the this compound Core
The amino group at the C-6 position of the quinolin-2-one scaffold is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups and the tuning of the molecule's properties. One of the most effective reagents for derivatizing primary and secondary amines is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govpjoes.com
AQC reacts rapidly and simply with amino groups to form highly stable, fluorescent urea derivatives. nih.govresearchgate.net The derivatization process is a straightforward, one-step procedure that can be performed in an aqueous environment, and the resulting adducts are stable for extended periods at room temperature. nih.govpjoes.com
The AQC Derivatization Reaction: The reaction involves the nucleophilic attack of the amino group on the activated carbamate of AQC, leading to the release of N-hydroxysuccinimide (NHS) and the formation of a stable N,N'-disubstituted urea linkage.
This derivatization strategy offers several advantages:
Simplicity: It is a rapid, one-pot reaction. nih.gov
Stability: The resulting urea derivatives are chemically robust. pjoes.com
Versatility: It is effective for both primary and secondary amines. nih.gov
Traceability: The introduced 6-aminoquinoline moiety imparts strong fluorescence, facilitating detection and analysis. pjoes.com
While extensively used for amino acid analysis, this methodology is directly applicable to the derivatization of the 6-amino group on the quinolin-2-one core, providing a powerful tool for creating diverse libraries of compounds for further study. nih.govmdpi.com
The electronic nature and position of substituents on the quinoline ring system have a profound impact on its reactivity and physicochemical properties. tandfonline.com Computational and experimental studies have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density distribution within the molecule. nih.govacs.org
A computational study using density functional theory (DFT) on various quinoline derivatives revealed that:
An electron-releasing group, such as an amino group (-NH₂), particularly at position 7, can increase the molecule's nonlinear optical (NLO) properties. tandfonline.com
An electron-withdrawing group, such as a formyl group (-CHO), at position 2 also slightly enhances NLO properties. tandfonline.com
The most significant enhancement of NLO properties was observed in 6-amino-2-formyl-quinoline, where the large distance between the EDG at C-6 and the EWG at C-2 creates a strong push-pull effect, decreasing the HOMO-LUMO energy gap and facilitating intramolecular charge transfer. tandfonline.com
In synthetic applications, substituent effects can dictate reaction pathways. For example, in the synthesis of 3-sulfenylated quinolin-2-ones from N-aryl propynamides, the nature of a para-substituent on the aniline (B41778) ring determines the product outcome. nih.govacs.org Mild substituents lead to the formation of quinolin-2-ones, whereas both strong electron-withdrawing and electron-donating groups can trigger a divergent pathway to form spiro qeios.comacs.orgtrienones. nih.govacs.org Similarly, in hydrodenitrogenation processes, a methyl group on the quinoline heterocycle can weaken hydrogenation ability due to steric hindrance. mdpi.com
Table 2: Effect of Substituent Position on Quinoline Properties
| Substituent & Position | Observed Effect | Reference |
|---|---|---|
| 7-Amino (EDG) | Increases NLO properties | tandfonline.com |
| 2-Formyl (EWG) | Slightly increases NLO properties | tandfonline.com |
| 6-Amino (EDG) & 2-Formyl (EWG) | Dramatically increases NLO properties | tandfonline.com |
The nitrogen atom at position 1 of the quinolin-2-one ring is another critical handle for structural diversification through N-alkylation and N-acylation reactions. These modifications can significantly alter the molecule's biological and physical properties.
N-Alkylation: Direct N-alkylation of the lactam nitrogen can be achieved using various alkylating agents. The alkylation of substituted quinoline-2(1H)-one derivatives with reagents like 2-bromoacetophenone (B140003) in the presence of a base such as K₂CO₃ has been successfully demonstrated. preprints.org The regioselectivity of alkylation (N-1 vs. O-2) can be influenced by the size and shape of existing substituents on the quinoline ring rather than their electronic properties. preprints.org In general, N1-alkylation is the major pathway. preprints.org
More advanced and sustainable methods for N-alkylation involve the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents with a catalyst, producing water as the only byproduct. d-nb.infonih.gov This atom-economic approach has been developed for the N-alkylation of α-amino acid esters and amides with excellent retention of stereochemistry, and the principles are applicable to the quinolin-2-one system. d-nb.info
N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom, typically using acyl chlorides or anhydrides. A two-step, one-pot sequence involving N-acylation followed by an intramolecular SₙAr reaction is a reported strategy for synthesizing fused heterocyclic systems like isoquinolin-1(2H)-ones. researchgate.net This methodology can be adapted for the synthesis of complex quinolin-2-one derivatives. For instance, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with acyl chlorides proceeds via N-acylation followed by intramolecular cyclization and oxidation to yield 3,4-diaryl-substituted quinolinones. nih.gov
Synthesis of Fused and Spirocyclic Systems Incorporating the Quinolin-2-one Moiety
Building upon the quinolin-2-one core to create more complex, three-dimensional structures like fused and spirocyclic systems is a significant area of synthetic research. These intricate architectures are often found in biologically active natural products and pharmaceuticals. researchgate.netrsc.org
Fused Systems: Fused tetracyclic systems containing a quinoline moiety are of particular interest due to their diverse biological activities. rsc.org Various synthetic methods have been developed to construct these systems, including:
Intramolecular Cyclizations: The reaction of 4-hydroxy-quinolin-2-ones with reagents like 2,3-dichloropyrazine (B116531) can lead to the formation of fused pyrazino[2′,3′:4,5]furo[3,2-c]quinolin-6(5H)-ones. mdpi.com Similarly, intramolecular Heck reactions have been employed to synthesize benzoxocine-fused quinolin-2(1H)-ones. researchgate.net
Domino and Cascade Reactions: One-pot domino reactions and cascade reactions are efficient strategies for building complex fused structures. rsc.org For example, isoindolo[2,1-a]quinolin-11-ones can be synthesized in a one-pot reaction via the coupling of N-acyliminium ion intermediates followed by an intramolecular Friedel–Crafts reaction. rsc.org
Click Reactions: The copper-catalyzed [3+2] cycloaddition (click reaction) has been used to synthesize 1,2,3-triazoles fused or linked to the 2-quinolone scaffold. mdpi.com
Spirocyclic Systems: Spirocyclic compounds containing the quinolin-2(1H)-one scaffold are accessible through several innovative synthetic routes.
Photochemical Metathesis: A photocatalytic ring-closing 1,7-enyne metathesis provides a green and efficient method for constructing spirocyclic quinolin-2-ones. acs.orgnih.gov This approach utilizes an α-amino radical as an alkene deconstruction auxiliary. acs.org
Multicomponent Reactions (MCRs): A convenient MCR strategy has been developed for the synthesis of highly substituted spiro[indolo-3,10′-indeno[1,2-b]quinolin]-2,4,11′-triones in water, involving an unusual ring-opening of an isatin (B1672199) moiety followed by recyclization. rsc.org
Intramolecular Alkylation: The simultaneous construction of an azetidine (B1206935) ring and a spirocarbon center has been achieved via intramolecular alkylation to yield 1′,4′-dihydro-2′H-spiro[azetidin-2,3′-quinolin]-2′-one. researchgate.net
Divergent Synthesis: As mentioned previously, substituent effects can be harnessed to steer reactions toward spirocyclization. Under specific conditions, N-aryl propynamides react to form spiro qeios.comacs.orgtrienones instead of quinolin-2-ones. nih.govacs.org
These advanced strategies provide chemists with a versatile toolbox for the synthesis of structurally diverse and complex molecules based on the privileged this compound framework.
Mechanistic Pathways of Quinolin-2-one Ring Formation
The construction of the foundational quinolin-2-one ring system can be achieved through a variety of synthetic strategies, each proceeding via distinct mechanistic pathways. Classical methods, such as the Friedländer synthesis, involve the condensation of a 2-aminobenzaldehyde (B1207257) or related ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. rsc.org Modern advancements have expanded the synthetic arsenal, providing milder and more efficient routes.
One notable pathway involves the transformation of coumarin (B35378) precursors. For instance, N-amino-4,7-dimethyl-6-nitroquinolin-2-one can be synthesized from 4,7-dimethyl-6-nitrocoumarin by treatment with hydrazine (B178648) hydrate, which induces a ring-opening and subsequent recyclization to form the quinolin-2-one heterocycle. researchgate.net
Transition-metal-catalyzed reactions offer another major avenue. Palladium-catalyzed intramolecular C(sp²)–H bond amidation of N-tosyl-3,3-diarylacrylamides provides a direct route to the quinolin-2-one scaffold. acs.org Similarly, palladium-catalyzed carbonylative cyclization of N-substituted o-iodoanilines with internal alkynes is a well-established method. acs.org
Metal-free approaches have also gained prominence. The cyclization of 2-alkenylanilines in the presence of sodium tert-butoxide under a carbon dioxide atmosphere represents an eco-friendly lactamization method. acs.org Furthermore, multicomponent reactions (MCRs) provide an efficient means to construct complex quinolinone derivatives in a single step. A common MCR pathway involves an initial Knoevenagel condensation between an aldehyde and a 1,3-diketone, followed by a Michael addition of an amine (like 6-aminouracil) to the resulting adduct. nih.gov This open-chain intermediate then undergoes an intramolecular cyclization and subsequent dehydration to yield the final polycyclic quinolinone structure. nih.gov
Investigation of Intermediate Species in Synthetic Sequences
The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the synthesis of quinolin-2-one derivatives, a variety of key intermediate species have been proposed and, in some cases, isolated.
Radical-mediated syntheses often proceed through highly reactive radical intermediates. For example, in the silver-mediated synthesis of 3-phosphorylated quinolin-2(1H)-ones, a vinyl radical intermediate is generated by the addition of a phosphorus radical to an alkyne. rsc.org This intermediate then undergoes intramolecular arylation to form the quinolinone ring. rsc.org
In ionic pathways, different intermediates are observed. The synthesis of 6-aminoquinoline derivatives from 5-chloro-2-methoxy-4-nitroaniline (B1596199) and 3-penten-2-one (B1195949) proceeds via a Michael adduct intermediate . clockss.org In syntheses that utilize N,N-dimethylformamide (DMF) as a C1 source, an iminium salt is often generated from DMF, which then reacts with an aminocoumarin or similar substrate. researchgate.netresearchgate.net In certain acid-catalyzed reactions, N-acyliminium ion intermediates are formed, which can then be trapped by nucleophiles in intramolecular Friedel–Crafts-type reactions to build fused ring systems. nih.gov The multicomponent reactions mentioned previously rely on the sequential formation of a Knoevenagel adduct and a subsequent Michael adduct before the final cyclization. nih.gov
| Intermediate Species | Reaction Type | Description | Source |
|---|---|---|---|
| Vinyl Radical | Silver-mediated radical cyclization | Formed by phosphorus radical addition to an alkyne, followed by intramolecular arylation. | rsc.org |
| Michael Adduct | Condensation/Cyclization | Formed from the reaction of an aniline with an α,β-unsaturated ketone before cyclization. | clockss.org |
| Iminium Salt | Electro-oxidative cyclization | Generated from DMF as a C1 source for methine bridge formation. | researchgate.net |
| N-Acyliminium Ion | Acid-catalyzed cyclization | Formed from hydroxy-isoindolones, enabling intramolecular Friedel–Crafts reactions. | nih.gov |
| Knoevenagel/Michael Adducts | Multicomponent Reaction | Sequentially formed from aldehydes, diketones, and amino-uracil before final cyclization. | nih.gov |
Radical-Mediated and Ionic Reaction Mechanisms
The synthesis of the quinolin-2-one core can be broadly categorized into reactions proceeding through either radical or ionic mechanisms, each offering unique advantages and substrate compatibility.
Radical-mediated mechanisms often utilize metal catalysts or photoredox conditions to initiate the formation of radical species. A silver-mediated domino radical addition/cyclization provides a route to 3-phosphorylated quinolin-2(1H)-ones. rsc.org Visible-light-induced reactions, such as the cascade reaction of 1,7-enynes mediated by an α-aminoalkyl radical, have also been developed. organic-chemistry.org Transition-metal-free radical pathways are particularly attractive from a green chemistry perspective. One such method involves the K₂CO₃-promoted radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation, where the formation of cross-coupled byproducts confirms the radical nature of the pathway. acs.org
Ionic reaction mechanisms are more traditional and widely employed. Palladium-catalyzed processes are a cornerstone of this approach. These include the intramolecular amidation of N-tosyl-3,3-diarylacrylamides and the carbonylative cyclization of o-iodoanilines with alkynes, which proceed through organopalladium intermediates. acs.org Acid-catalyzed reactions, such as the Friedländer annulation and the cyclization of aminobenzaldehydes with indoles to form indolo[2,3-b]quinolines, are also classic examples of ionic pathways. rsc.orgnih.gov
| Mechanism Type | Example Reaction | Key Features | Source |
|---|---|---|---|
| Radical-Mediated | Silver-catalyzed cyclization of diarylphosphine oxides with propynoic acid derivatives. | Involves vinyl radical intermediates; regioselective arylation. | rsc.org |
| Radical-Mediated | K₂CO₃-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides. | Transition-metal-free; microwave-assisted; confirmed by radical trap experiments. | acs.org |
| Ionic | Palladium-catalyzed intramolecular amidation. | Proceeds via C(sp²)–H bond activation. | acs.org |
| Ionic | Palladium-catalyzed aminocarbonylation of 6-iodoquinoline. | Involves oxidative addition, CO insertion, and reductive elimination steps. | nih.gov |
| Ionic | Acid-catalyzed indole (B1671886) annulation with aminobenzaldehydes. | Condensation followed by electrophilic aromatic substitution. | nih.gov |
Chemo-, Regio-, and Stereoselectivity Control in Transformations
Controlling selectivity is a central challenge in the synthesis of complex molecules. For derivatives of this compound, achieving chemo-, regio-, and stereoselectivity is crucial for accessing specific target structures.
Chemoselectivity refers to the preferential reaction of one functional group over another. A striking example is seen in the palladium-catalyzed carbonylation of 6-iodoquinoline. By carefully selecting the phosphine ligand and carbon monoxide pressure, the reaction can be directed to produce either quinoline-6-carboxamides or quinoline-6-glyoxylamides (ketoamides). nih.gov Using the bidentate ligand XantPhos under atmospheric CO pressure favors the formation of the monocarbonylated carboxamide, while using the monodentate triphenylphosphine (B44618) ligand under high CO pressure (40 bar) leads to the double-carbonylated glyoxylamide as the major product. nih.gov
Regioselectivity involves controlling the position at which a reaction occurs. In the silver-mediated radical arylation for the synthesis of 3-phosphorylated quinolin-2(1H)-ones, the vinyl radical intermediate can potentially cyclize onto two different aromatic rings. rsc.org The reaction conditions are tuned to favor intramolecular arylation onto the phenol-derived ring to yield the desired quinolin-2(1H)-one (path a) over cyclization onto the phenyl ring of the phosphine oxide (path b). rsc.org Another example is the "tert-amino effect," where the cyclization of ortho-substituted tertiary anilines can proceed via either a 1,5- or 1,6-hydrogen shift, leading to different ring sizes, and the regioselectivity can be controlled by the substituents on the starting material. utwente.nl
Stereoselectivity is the control of the spatial orientation of bonds. While specific examples for this compound are sparse, the principles of asymmetric catalysis are broadly applicable. For instance, chiral aldehyde catalysis has been used for diastereodivergent 1,6-conjugate additions and Mannich reactions. d-nb.info By selecting the appropriate chiral catalyst, it is possible to favor the formation of either the syn- or anti-diastereomer of the product. d-nb.info These principles could be applied to reactions such as the addition of nucleophiles to chiral quinolinone derivatives or the asymmetric synthesis of the quinolinone core itself to control the stereochemistry at newly formed chiral centers.
Molecular Rearrangements and Cycloaddition Reactions
Beyond standard transformations, this compound derivatives can participate in more complex reactions like molecular rearrangements and cycloadditions, which dramatically increase molecular complexity.
Molecular Rearrangements can lead to the formation of unexpected and novel heterocyclic scaffolds. An unprecedented molecular rearrangement was observed when tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones, derived from 3-chloroquinoline-2,4-diones, were treated with isocyanic acid (HNCO). mdpi.combeilstein-archives.org Instead of the expected urea derivative, the reaction produced novel hydantoin (B18101) derivatives through a complex rearrangement of the tricyclic system. mdpi.combeilstein-archives.org Such rearrangements highlight the potential for discovering new chemical transformations from established heterocyclic systems.
Cycloaddition Reactions are powerful, atom-economical methods for constructing rings. The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a fundamental strategy for synthesizing six-membered nitrogen heterocycles, including the quinoline core. tsijournals.com More specialized cycloadditions have been developed for functionalizing the quinolinone scaffold. A formal (3+2) cycloaddition of 2H-azirines to the enols of 4-hydroxyquinolin-2-ones has been reported. nih.gov This copper-catalyzed reaction proceeds via the cleavage of the N1-C2 bond of the azirine ring and results in the annulation of a pyrroline (B1223166) ring, yielding complex pyrrolo[3,2-c]quinoline derivatives. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 6h Quinolin 2 One Compounds
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For quinolinone derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide invaluable information about the chemical environment of each atom.
In a study of 6-amino-4-quinolone derivatives, the ¹H-NMR spectrum revealed characteristic signals for the amino group as a broad singlet around δ 2.4 ppm. The methine proton at position C4a appeared as a quartet at δ 3.6 ppm, and the methine proton at C12a was observed as a triplet at δ 6.8 ppm tandfonline.com. The aromatic protons typically resonate in the range of δ 7.0–7.7 ppm tandfonline.com.
The ¹³C NMR spectra of 6-amino-4-quinolone derivatives show distinct signals for the carbonyl carbon (C-4) at approximately 177 ppm and the carbon bearing the amino group (C-6) around 147 ppm. Other aromatic and aliphatic carbons resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton nih.gov.
Table 1: Representative ¹H NMR Spectral Data for a 6-amino-4-quinolone Derivative tandfonline.com
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| -NH₂ | 3.0 | bs | - |
| -CH₂- | 1.7 | d | 7.08 |
| -C₄ₐ-H- | 3.6 | q | 7.16 |
| C₃-H | 6.6 | d | 7.92 |
| C₁₂ₐ-H | 6.8 | t | - |
| Ar-H | 7.0-7.7 | m | - |
| NH | 9.5 | s | - |
Table 2: Representative ¹³C NMR Spectral Data for a 6-amino-4-quinolone Derivative nih.gov
| Carbon | Chemical Shift (δ ppm) |
| C-4 | 176.64 |
| C-6 | 147.40 |
| C-2 | 145.18 |
| C-8a | 130.39 |
| C-7 | 122.38 |
| C-8 | 118.73 |
| C-3 | 105.83 |
| C-5 | 105.44 |
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals for 6-amino-6H-quinolin-2-one by revealing proton-proton and proton-carbon correlations through one or multiple bonds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.
For a compound like this compound (C₉H₈N₂O), the theoretical exact mass can be calculated. HRMS analysis of the compound would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm) mdpi.com. This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information onlinescientificresearch.com. For instance, the mass spectrum of a related 4-amino-benzopyrano[3,2-c]quinoline derivative showed a molecular ion peak at m/z 266 tandfonline.com.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For 6-amino-2(1H)-quinolinone and its derivatives, the FTIR spectrum would exhibit characteristic absorption bands. The presence of an amino (-NH₂) group is typically confirmed by two absorption bands in the region of 3450-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. For example, a study on 6-amino-4-quinolone derivatives reported these bands at 3445 and 3357 cm⁻¹ nih.gov.
The carbonyl (C=O) stretching vibration of the quinolinone ring is a strong and prominent band, usually appearing in the range of 1700-1650 cm⁻¹. In the aforementioned study, this peak was observed at 1695 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1620-1450 cm⁻¹ region mdpi.comacs.org.
Table 3: Characteristic FTIR Absorption Bands for 6-amino-4-quinolone Derivatives nih.gov
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretching | 3445, 3357 |
| Carbonyl (C=O) | C=O stretching | 1695 |
| Aromatic C=C | C=C stretching | 1605 |
| C-N | C-N stretching | 1432 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Advanced Spectroscopic Methods (e.g., UV-Vis Absorption and Fluorescence Spectroscopy)
UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. Fluorescence is the emission of light as the molecule returns to the ground state.
Quinoline (B57606) and its derivatives are known to be fluorescent. The absorption and emission properties are influenced by the nature and position of substituents on the quinoline ring researchgate.net. For instance, the introduction of an amino group, which is an electron-donating group, can cause a bathochromic (red) shift in the absorption and emission maxima. The UV absorption of quinine, a well-known quinoline derivative, peaks around 350 nm, with a fluorescent emission maximum at approximately 460 nm wikipedia.org. The photophysical properties of this compound would be expected to be sensitive to solvent polarity, with changes in the absorption and emission spectra providing insights into the nature of the electronic transitions.
Biomolecular Interactions and Mechanistic Biological Studies of Quinolin 2 One Scaffolds
Mechanistic Enzyme Inhibition Studies
The ability of quinolin-2-one derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Understanding the kinetics and binding modes of this inhibition is crucial for the rational design of more potent and selective drug candidates.
Quinolin-2-one scaffolds are structurally related to quinolones, a well-established class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.gov
The mechanism of action of quinolone-based inhibitors involves the stabilization of the enzyme-DNA cleavage complex. nih.gov This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The dual-targeting ability of these compounds, inhibiting both DNA gyrase and topoisomerase IV, is a significant advantage as it can reduce the likelihood of developing bacterial resistance. nih.gov
While much of the research has focused on the broader class of quinolones, studies on novel bacterial topoisomerase inhibitors (NBTIs) have explored various heterocyclic scaffolds, including quinolin-2-ones. The structure-activity relationship (SAR) studies of these compounds have revealed that substitutions on the quinoline (B57606) ring play a critical role in their inhibitory activity. For instance, small substituents at the 6-position of the quinoline nucleus are generally preferred for potent topoisomerase IV inhibition. This highlights the potential of derivatives like 6-amino-6H-quinolin-2-one to exhibit significant activity against these bacterial enzymes.
The inhibitory activity of various quinolone derivatives against E. coli DNA gyrase and topoisomerase IV is presented in the table below, showcasing the potency of this class of compounds.
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
| Ciprofloxacin | 0.96 | 2.6 |
| Moxifloxacin | 0.44 | 1.2 |
| Levofloxacin | 1.1 | 4.8 |
| Garenoxacin | 0.16 | 0.46 |
This table presents a selection of data for illustrative purposes. The inhibitory concentrations can vary depending on the specific assay conditions and the bacterial species.
Beyond their antibacterial properties, quinolin-2-one derivatives have been investigated as inhibitors of other key enzymes involved in human diseases, such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).
Soluble Epoxide Hydrolase (sEH): sEH is an enzyme involved in the metabolism of epoxy fatty acids, which play a role in regulating blood pressure and inflammation. Inhibition of sEH is therefore a promising therapeutic strategy for cardiovascular and inflammatory diseases. Several studies have explored quinoline-based compounds as sEH inhibitors. For example, quinolinyl-based dual inhibitors of sEH and fatty acid amide hydrolase (FAAH) have been developed, demonstrating potent inhibition in the low nanomolar range. The bulky, aromatic quinoline ring is well-tolerated in the active site of sEH. nih.gov The specific kinetics of inhibition (e.g., competitive, non-competitive) by quinolin-2-one derivatives would depend on the substitution pattern and the specific interactions with the enzyme's active site.
5-Lipoxygenase-Activating Protein (FLAP): FLAP is a key protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibitors of FLAP have therapeutic potential in inflammatory conditions such as asthma. Quinoline-based structures have been incorporated into pharmacophore models for FLAP inhibitors. These models suggest that the quinoline moiety can fulfill the necessary hydrophobic and aromatic features required for binding to FLAP. nih.gov The binding mode would likely involve interactions with key amino acid residues within the hydrophobic binding pocket of the protein.
Receptor Binding Affinity and Selectivity Profiling
The quinolin-2-one scaffold is also a cornerstone in the development of ligands for various G protein-coupled receptors (GPCRs), demonstrating a wide range of activities from agonism to antagonism.
Perhaps the most well-known therapeutic application of the quinolin-2-one scaffold is in the development of atypical antipsychotics that target dopamine receptors. Aripiprazole and brexpiprazole are prominent examples of drugs that feature a 7-substituted quinolin-2-one core and exhibit partial agonism at dopamine D2 and D3 receptors. nih.govbenthamdirect.comnih.gov
These compounds have a high affinity for D2 and D3 receptors, with Ki values in the low nanomolar range. nih.gov Their partial agonist activity is crucial to their mechanism of action, allowing them to act as "dopamine stabilizers." In conditions of excessive dopaminergic activity (as seen in the positive symptoms of schizophrenia), they act as functional antagonists, while in areas of low dopamine levels (implicated in cognitive and negative symptoms), they exhibit agonist properties.
Structure-activity relationship studies have shown that the nature of the substituent at the 7-position of the quinolin-2-one ring, as well as modifications to the piperazine ring, significantly influence the affinity and intrinsic activity at dopamine receptors. While specific data for this compound is not extensively reported in this context, studies on related 6-amino-tetrahydroquinoline derivatives have shown affinity for D2 receptors, suggesting that the amino group at the 6-position can be a viable point for modification to modulate receptor affinity.
The binding affinities of several quinolin-2-one derivatives for dopamine D2 and D3 receptors are summarized below.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Aripiprazole | 0.34 | 0.8 |
| Brexpiprazole | 0.3 | 1.1 |
| OPC-34712 (Brexpiprazole Precursor) | 0.47 | 1.9 |
| Cariprazine | 0.49 | 0.085 |
This table provides a comparative overview of the binding affinities of some prominent quinolin-2-one-based dopamine receptor ligands.
The interaction of quinolin-2-one scaffolds with opioid receptors is an emerging area of research. Opioid receptors (mu, delta, and kappa) are critical targets for pain management. A study on a series of quinoline derivatives revealed that these compounds can exhibit mixed ligand activities at kappa (KOR) and mu (MOR) opioid receptors with negligible interaction at the delta (DOR) receptor. nih.gov
One of the synthesized quinoline derivatives, 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, showed a greater affinity for the MOR compared to the KOR. nih.gov This suggests that the quinoline scaffold can be a template for developing novel opioid receptor modulators. The interaction mechanism would likely involve the protonated nitrogen of the quinoline ring interacting with the anionic site of the receptor, a common feature for opioid receptor ligands. The specific substitutions on the quinoline ring would then determine the selectivity and functional activity (agonist or antagonist) at the different opioid receptor subtypes. Further research is needed to elucidate the specific binding modes and the role of the this compound structure in this context.
The versatility of the quinolin-2-one scaffold extends to its interaction with a variety of other GPCRs. Screening of compound libraries has identified quinolinone derivatives as antagonists for the P2X7 receptor, an ATP-gated ion channel with implications in inflammation and neuropathic pain. Structure-activity relationship studies of these quinolinone derivatives have provided insights into the optimal substitutions for P2X7 receptor antagonism. researchgate.net
Furthermore, recent research has identified novel quinolin-2-one derivatives as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.gov While GSK-3β is not a GPCR, this finding underscores the broad biological activity of the quinolin-2-one scaffold.
The ability of the quinolin-2-one core to serve as a scaffold for ligands targeting a diverse range of GPCRs highlights its importance in drug discovery. The specific interaction mechanisms, whether orthosteric or allosteric, and the resulting functional outcomes are highly dependent on the substitution patterns around the core structure. The 6-amino group in this compound offers a key point for chemical modification to explore and optimize interactions with a wide array of GPCRs, paving the way for the development of novel therapeutics for various diseases.
Structure-Activity Relationship (SAR) Elucidation at the Mechanistic Level
Correlation of Chemical Structure with Molecular Target Affinity and Efficacy
Studies on related quinoline derivatives have shown that the nature of the substituent at the 6-position can modulate antiproliferative activity. For instance, replacing the C6-hydrogen with electron-donating groups like methoxy or methyl, or an electron-withdrawing group like chlorine, has been shown to reduce antiproliferative efficacy in certain contexts nih.gov. This suggests that an unsubstituted C-6 position may be optimal for some biological activities nih.gov. However, the introduction of a halogen group at the 6-position of quinoline has been found to affect the antimycobacterial activity of certain derivatives nih.gov.
| Compound/Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |
| Quinolin-2(1H)-one derivatives | Unsubstituted at C6 | Greater antiproliferative efficiency | nih.gov |
| Quinolin-2(1H)-one derivatives | C6-methoxy, C6-methyl, C6-chloro | Marked reduction in antiproliferative activity | nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Halogen at C6 | Affects antimycobacterial activity | nih.gov |
| 4-aminoquinolines | Substituent at C3 | Critical for α2C-adrenoceptor antagonist potency | acs.org |
Stereochemical Impact on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. While 6-aminoquinolin-2-one itself is achiral, the designation "6H" in this compound suggests the potential for a chiral center at the 6-position if this carbon is saturated and appropriately substituted. In such cases, the spatial arrangement of the amino group and other substituents would be critical for target recognition.
Studies on chiral tricyclic quinolone analogs have demonstrated the stereospecificity of their interactions with eukaryotic topoisomerase II. In these cases, the (S)-enantiomer was consistently found to be more potent in inhibiting the enzyme's catalytic activity and stimulating DNA cleavage compared to the (R)-enantiomer nih.gov. The (R)-isomer not only showed reduced activity but also acted as an antagonist to the (S)-isomer's effects nih.gov. This highlights the profound impact that stereochemistry can have on the biological mechanism of quinolone derivatives.
For any chiral derivative of this compound, it is anticipated that the enantiomers would display differential activity. One enantiomer may fit more precisely into the binding site of a target protein, leading to enhanced affinity and efficacy, while the other may have lower affinity or even interact with off-target molecules, potentially leading to different biological effects or side effects. The synthesis and biological evaluation of individual enantiomers are therefore crucial for a complete understanding of the structure-activity relationship.
Modulation of Cellular Pathways and Processes
Quinolin-2-one scaffolds and their derivatives can exert their biological effects by modulating a variety of cellular pathways and processes. These can range from interfering with fundamental processes like DNA replication to inducing specific cellular stress responses and altering cell proliferation.
Interference with DNA Replication and Transcription Machinery
A significant mechanism of action for many quinoline derivatives is their interaction with DNA and the enzymes involved in its processing, such as topoisomerases. These compounds can function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt the normal functions of DNA, including replication and transcription.
Quinoline-based compounds have been shown to inhibit both human DNA methyltransferase 1 (DNMT1) and bacterial DNA adenine methyltransferases through DNA intercalation nih.gov. Some of these compounds intercalate into the minor groove of DNA, leading to conformational changes that displace the catalytic domain of the enzyme from the DNA nih.gov. This mode of action highlights a non-nucleoside-based mechanism for inhibiting DNA-acting enzymes nih.gov.
Furthermore, quinoline derivatives can act as topoisomerase inhibitors nih.govwikipedia.org. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination wikipedia.org. Topoisomerase poisons stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks that can trigger apoptosis nih.govwikipedia.orgnih.gov. The planar aromatic system of the quinolin-2-one core is well-suited for intercalation, and the 6-amino group could further stabilize this interaction through hydrogen bonding with the DNA backbone or the enzyme.
| Mechanism | Description | Potential Role of 6-Amino Group |
| DNA Intercalation | Insertion of the planar quinoline ring between DNA base pairs, disrupting DNA processes. | The amino group could form hydrogen bonds with the DNA phosphate backbone, enhancing binding affinity. |
| Topoisomerase Inhibition | Stabilization of the topoisomerase-DNA covalent complex, leading to DNA strand breaks and apoptosis. | The amino group could interact with amino acid residues in the enzyme's active site, influencing inhibitory potency. |
Induction or Suppression of Specific Cellular Stress Responses (e.g., SOS Response in Bacteria)
While specific studies on the effect of this compound on the bacterial SOS response are limited, the broader class of quinoline derivatives is known to induce cellular stress. In eukaryotic cells, some quinoline derivatives can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them nih.govnih.govresearchgate.netresearchgate.net. This increase in ROS can lead to cellular damage and trigger various stress response pathways.
For example, certain quinoline derivatives have been shown to decrease the levels of glutathione (GSH), a key intracellular antioxidant, while increasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. This indicates the induction of oxidative stress. In response to such stress, cells activate signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), to try and restore homeostasis nih.gov. If the stress is too severe, these pathways can lead to programmed cell death (apoptosis).
The amino acid response (AAR) pathway is another cellular stress response that can be modulated by compounds that interfere with amino acid metabolism nih.gov. While not directly linked to this compound, this illustrates the diverse ways in which small molecules can perturb cellular homeostasis and activate specific stress signaling cascades.
Mechanisms of Cellular Proliferation Modulation in in vitro Cell Line Models
Quinolin-2-one derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines nih.govekb.egarabjchem.orgbrieflands.com. The mechanisms underlying this activity are often multifactorial and can involve the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest: Several quinolin-2-one derivatives have been shown to induce cell cycle arrest, often at the G2/M phase iiarjournals.orgrsc.orgmdpi.com. This arrest prevents cancer cells from proceeding through mitosis and dividing. The mechanism can involve the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle rsc.org. By disrupting microtubule dynamics, these compounds can trigger a mitotic checkpoint that leads to cell cycle arrest.
Induction of Apoptosis: Following cell cycle arrest or as a direct consequence of cellular damage, many quinolin-2-one derivatives induce apoptosis, or programmed cell death nih.govresearchgate.netiiarjournals.orgmdpi.com. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key events in the induction of apoptosis by quinolin-2-one derivatives include:
Activation of Caspases: An increase in the activity of key executioner caspases, such as caspase-3, -8, and -9, is a hallmark of apoptosis nih.gov.
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, often leading to an upregulation of Bax and downregulation of Bcl-2 nih.gov.
Mitochondrial Dysfunction: Loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm researchgate.net.
The antiproliferative effects of a novel synthetic quinolone analogue, CWC-8, in human osteogenic sarcoma cells were attributed to the induction of mitotic arrest followed by apoptosis through both intrinsic and extrinsic pathways iiarjournals.org. Similarly, other quinolin-2-one derivatives have been shown to induce apoptosis in various cancer cell lines, including breast cancer and prostate cancer nih.govresearchgate.net.
| Cell Line | Compound/Derivative | Observed Effect | Mechanism | Reference |
| U-2 OS (Osteosarcoma) | CWC-8 (quinolin-8(5H)-one derivative) | Mitotic arrest and apoptosis | Intrinsic and extrinsic pathways | iiarjournals.org |
| MCF-7 (Breast Cancer) | Quinolin-2(1H)-one derivative (5a) | G0/G1 phase arrest and apoptosis | Activation of caspases, upregulation of Bax, downregulation of Bcl-2 | nih.gov |
| PC-3 (Prostate Cancer) | IND-2 (Condensed quinoline) | Apoptosis | Loss of mitochondrial membrane potential | researchgate.net |
| Various Cancer Cell Lines | Quinoline derivatives | Cell cycle arrest and apoptosis | Inhibition of tubulin polymerization | rsc.org |
Molecular Mechanisms of Biological Resistance and Selectivity
No research was identified that specifically investigates the molecular mechanisms of biological resistance or selectivity to this compound. General mechanisms of resistance to the broader class of quinolone antibiotics, which are structurally related, are well-documented and typically involve efflux pump interactions and mutations in target enzymes like DNA gyrase and topoisomerase IV. However, it is not confirmed whether these mechanisms apply specifically to this compound.
Efflux Pump Interactions: There are no studies specifically demonstrating that this compound is a substrate for or an inhibitor of any bacterial efflux pumps. Research has shown that other, structurally different, alkylaminoquinolines can act as efflux pump inhibitors.
Target Mutational Analysis: No target mutational analyses have been published for this compound. Such studies would require the identification of a specific biological target, which has not been reported in the available literature.
Applications of 6 Amino 6h Quinolin 2 One Derivatives in Chemical Biology and Advanced Materials
Development of Fluorescent Probes and Biosensors
The inherent fluorescence of the quinolin-2-one core provides a foundation for the design of sensitive and selective fluorescent probes and biosensors. By modifying the 6-amino group and other positions on the quinoline (B57606) ring, researchers can fine-tune the photophysical properties of these molecules to respond to specific biological analytes and environments.
Nitric Oxide (NO) Detection: Nitric oxide is a critical signaling molecule involved in a multitude of physiological and pathological processes. nih.gov The development of selective and sensitive probes for NO is crucial for understanding its biological roles. nih.gov Quinoline-based derivatives have emerged as promising candidates for this purpose. For instance, a two-photon fluorescent probe, QNO, which is based on a quinoline derivative, has been developed for nitric oxide detection. nih.gov This probe operates on a photoinduced electron transfer (PeT) mechanism and exhibits a notable 12-fold increase in fluorescence upon interaction with NO. nih.gov Furthermore, a series of four synthesized quinoline-derived ortho-diamines have demonstrated the ability to detect NO in the nanomolar range through colorimetric signals. bohrium.com These probes undergo a reaction with NO to form the corresponding triazoles, leading to a detectable change in their UV-visible and fluorescence spectra. bohrium.com
| Probe Type | Analyte | Detection Principle | Key Features |
| Quinoline-based two-photon probe (QNO) | Nitric Oxide | Photoinduced electron transfer (PeT) | 12-fold fluorescence enhancement, large two-photon action cross section. nih.gov |
| Quinoline-derived ortho-diamines | Nitric Oxide | Triazole formation | Nanomolar detection limit, bimodal sensing (UV-visible and fluorescence). bohrium.com |
Amino Acid Biosensing: While direct applications of 6-amino-6H-quinolin-2-one for amino acid detection are still emerging, the broader class of quinoline derivatives has been explored for this purpose. The development of microbial biosensors for aromatic amino acids like phenylalanine and tyrosine has been a significant area of research. nih.gov These biosensors often rely on regulatory proteins that can be engineered for improved selectivity and sensitivity. nih.gov The fluorescent properties of quinoline scaffolds could potentially be integrated into such systems to provide a readout signal, paving the way for novel amino acid biosensors.
The ability to visualize biological processes in real-time within living systems is a cornerstone of modern chemical biology. Fluorescent small molecules based on the quinoline scaffold are well-suited for live-cell imaging due to their tunable photophysical properties. nih.gov The development of probes with features like large two-photon action cross-sections and long-wavelength emission is particularly desirable for deep-tissue imaging. nih.gov
The aforementioned two-photon fluorescent probe, QNO, has been successfully utilized to detect nitric oxide in both live cells and tissues at depths of 90-180 μm using two-photon microscopy (TPM). nih.gov This demonstrates the practical utility of quinoline-based probes in complex biological environments. Their low cytotoxicity and pH insensitivity further enhance their suitability for in vivo applications. nih.gov
Role as Key Synthetic Intermediates in Complex Organic Synthesis
The quinoline ring system is a fundamental structural motif found in a wide array of natural products and synthetic compounds with significant biological activities. mdpi.comnih.gov Consequently, the synthesis of substituted quinolines is a major focus in organic chemistry. organic-chemistry.orgresearchgate.net 6-Aminoquinoline (B144246), a closely related compound, is recognized as a vital chemical intermediate that enables the construction of intricate molecular architectures. nbinno.com
Derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecules. The amino group at the 6-position provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and coupling reactions. These reactions allow for the introduction of diverse functional groups, leading to the generation of libraries of compounds with a wide range of potential applications. The quinolin-2-one core itself can be synthesized through various methods, such as the Knorr cyclization of β-keto anilides. mdpi.com
Contributions to Fundamental Mechanistic Studies in Biological Systems
Understanding the intricate mechanisms that govern biological processes is a central goal of chemical biology. Fluorescent probes derived from this compound can serve as powerful tools to investigate these mechanisms. By designing probes that respond to specific enzymatic activities or changes in the cellular microenvironment, researchers can gain insights into signaling pathways, metabolic processes, and disease pathogenesis.
While specific examples directly utilizing this compound for mechanistic studies are still emerging, the broader class of quinoline-based probes has been instrumental in such investigations. For example, the ability to visualize the spatial and temporal distribution of nitric oxide in living cells and tissues allows for a deeper understanding of its role in neurotransmission, immune response, and vascular regulation. nih.govnih.gov
Potential in Functional Organic Materials (e.g., Photoactive Compounds, Molecular Imaging Agents)
The unique electronic and photophysical properties of the this compound scaffold make it an attractive component for the development of functional organic materials. nbinno.com These materials have potential applications in fields ranging from electronics to biomedical imaging.
Photoactive Compounds: The fluorescent nature of these derivatives makes them suitable for use as photoactive components in various materials. Researchers are actively exploring their potential in the development of advanced materials with tailored optical and electronic properties. nbinno.com These could include applications in sensors and optoelectronic devices. nbinno.com
Molecular Imaging Agents: Beyond cellular imaging with fluorescent probes, quinoline derivatives are being developed as molecular imaging agents for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been synthesized and evaluated for their ability to image aggregated α-synuclein, a hallmark of Parkinson's disease. nih.gov Similarly, 2-(4-aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline has been investigated as a potential PET tracer for imaging tau pathology in Alzheimer's disease. nih.gov These studies highlight the potential of the quinolin-2-one scaffold in the development of diagnostic tools for neurodegenerative diseases.
| Imaging Modality | Target | Application |
| Positron Emission Tomography (PET) | Aggregated α-synuclein | Parkinson's Disease Diagnosis nih.gov |
| Positron Emission Tomography (PET) | Tau Pathology | Alzheimer's Disease Diagnosis nih.gov |
Future Research Directions and Unexplored Avenues in 6 Amino 6h Quinolin 2 One Chemistry
Rational Design and Synthesis of Next-Generation Molecular Probes
The core structure of 6-amino-6H-quinolin-2-one is highly amenable to modification, making it an excellent candidate for the rational design of next-generation molecular probes. Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in living cells. nih.gov Future research should focus on leveraging the quinoline (B57606) core, which can be engineered and optimized for various applications. nih.gov
A key strategy involves the modular design of probes based on the this compound scaffold. This approach would involve creating three distinct domains for chemical modification: (1) a domain for polarization and solubility, (2) a domain for tuning photophysical properties like fluorescence wavelength and quantum yield, and (3) a domain for introducing structural diversity and specific functionalities for targeting. nih.gov By systematically altering substituents on the quinolinone ring and the amino group, researchers can create a library of probes with tailored properties. For example, palladium-catalyzed cross-coupling reactions could enable the combinatorial development of a diverse range of fluorescent compounds. nih.gov
This rational design approach can lead to the discovery of probes for specific applications, such as sensing intracellular pH or detecting specific enzymes or metal ions. The development of such highly tunable and easily synthesized probes would significantly advance live-cell imaging and diagnostics. nih.gov
| Research Focus | Design Strategy | Potential Application |
| Fluorescent Probes | Modular design with domains for polarization, photophysical tuning, and diversity. | Live-cell imaging, pH sensing, enzyme activity monitoring. |
| Targeted Probes | Incorporation of specific binding motifs (pharmacophores). | Visualizing specific biological targets like kinases or BET proteins. |
| High-Throughput Screening | Concise synthesis amenable to creating large libraries. | Rapid discovery of new probes with desired properties. |
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize drug discovery and chemical research. nih.govastrazeneca.com For this compound and its derivatives, these computational tools offer a powerful means to predict molecular properties, biological activities, and potential toxicities, thereby accelerating the research and development process.
Furthermore, AI can be employed to predict potential off-target interactions and toxicities. Models have been successfully developed to predict the formation of reactive quinone-type metabolites, which can be responsible for drug-induced toxicities. nih.gov Similarly, AI/ML models that integrate both physicochemical properties and off-target interaction data can significantly improve the prediction of specific organ toxicities, such as drug-induced kidney injury. mdpi.com Applying these models to this compound derivatives can help in the early identification and mitigation of potential safety concerns.
| AI/ML Application | Predictive Goal | Impact on Research |
| Property Prediction | Physicochemical properties (solubility, bioavailability), ADME. | Prioritization of synthetic targets, reduced late-stage failures. nih.gov |
| Toxicity Screening | Prediction of reactive metabolite formation, organ-specific toxicity. | Early identification of safety risks, design of safer compounds. nih.govmdpi.com |
| Activity Prediction | Binding affinity to biological targets, potential for drug-drug interactions. | Identification of novel therapeutic applications and potential contraindications. nih.govwalshmedicalmedia.com |
Exploration of Novel Biological Targets and Mechanistic Pathways
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets. mdpi.com Compounds containing the 2-quinolinone motif have demonstrated a broad range of biological effects and therapeutic potential for numerous disorders. nih.gov A significant future direction for this compound is the systematic exploration of novel biological targets beyond those already identified for related compounds.
Quinolones have been historically recognized as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov However, recent studies on quinolin-2-one derivatives have revealed activities against other targets, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in Alzheimer's disease. researchgate.net This suggests that derivatives of this compound could be evaluated against a wide panel of kinases, proteases, and other enzymes involved in various diseases, including cancer, neurodegenerative disorders, and viral infections. nih.govresearchgate.net The potential for quinolones to inhibit viral helicases, for instance, is a promising but underexplored avenue. nih.gov
Concurrently, it is crucial to elucidate the mechanistic pathways through which these compounds exert their effects. Understanding how a molecule interacts with its target at a molecular level and the subsequent downstream effects on cellular signaling pathways is fundamental for optimizing its therapeutic potential. nih.gov Detailed mechanistic studies, including molecular docking, kinetic analysis, and cell-based assays, can reveal the precise mode of action and inform the design of more potent and selective analogs. researchgate.net
Development of Sustainable and Scalable Synthetic Methodologies for Industrial Relevance
For any promising compound to move from the laboratory to industrial application, the development of sustainable and scalable synthetic methods is paramount. While classic methods like the Knorr cyclization are effective for producing the quinolin-2-one ring system, they often require harsh conditions, such as the use of strong acids. mdpi.com Future research must focus on creating greener, more efficient, and cost-effective synthetic routes to this compound and its derivatives.
Modern synthetic approaches that could be adapted include palladium-catalyzed C-C or C-N bond formations, one-pot multi-component reactions, and the use of environmentally benign catalysts and solvents. mdpi.comrsc.org For example, developing a one-pot, two-step synthesis using natural product-derived catalysts could significantly improve the environmental footprint of the process. rsc.org The goal is to develop modular and step-economic approaches that are compatible with a broad range of functional groups and can be easily scaled up for large-scale production. researchgate.net Research into room-temperature synthesis, which consumes less energy, also represents a valuable avenue for sustainable chemistry. acs.org
The development of such methodologies would not only reduce the environmental impact but also make the production of this compound derivatives more economically viable for potential applications in pharmaceuticals, materials science, or as chemical intermediates. researchgate.net
| Synthetic Approach | Key Features | Desired Outcome |
| Green Chemistry | Use of benign solvents, renewable starting materials, and non-toxic catalysts. | Reduced environmental impact and improved safety profile. |
| Catalytic Methods | Transition-metal catalysis (e.g., Pd, Co), photoredox catalysis, biocatalysis. | High efficiency, selectivity, and compatibility with diverse functional groups. mdpi.com |
| Process Intensification | One-pot reactions, flow chemistry, microwave-assisted synthesis. | Increased yield, reduced reaction times, and simplified purification. rsc.org |
| Scalability | Robust reactions that can be performed on a large scale without loss of efficiency. | Industrial viability and cost-effectiveness. |
Elucidation of Broader Biological System Interactions and Systems Biology Approaches
To fully comprehend the biological impact of this compound, research must extend beyond single-target interactions to a broader, systems-level understanding. Systems biology is an integrative discipline that uses computational models and high-throughput experimental data to understand the complex interactions within biological systems. nih.govresearchgate.net This approach can provide a holistic view of how a compound affects cells, tissues, and entire organisms. researchgate.netnih.gov
Future research should employ "omics" technologies—genomics, proteomics, and metabolomics—to analyze the global changes induced by this compound in a biological system. For instance, treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can reveal which cellular pathways are most affected. This can lead to the identification of novel targets and potential off-target effects that might not be discovered through traditional methods. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
